Chloromorphide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

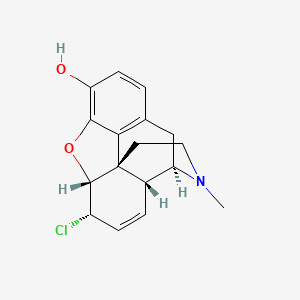

Structure

3D Structure

Properties

CAS No. |

63783-53-9 |

|---|---|

Molecular Formula |

C17H18ClNO2 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1 |

InChI Key |

URUOTSLJEBANHA-ZFDIKFDDSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of α-chloromorphide?

An In-depth Technical Guide to the Chemical Structure of α-Chloromorphide

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of α-chloromorphide, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

α-Chloromorphide is a semi-synthetic opiate and a derivative of morphine.[1] In this molecule, the hydroxyl group at the 6-position of the morphine structure is substituted with a chlorine atom in the alpha configuration.[1] This structural modification significantly enhances its analgesic potency, making it approximately ten times more potent than morphine.[1]

The chemical and physical properties of α-chloromorphide are summarized in the table below.

| Property | Value |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

| Synonyms | Chloromorphide, 6-alpha-Chloromorphide |

| Molecular Formula | C₁₇H₁₈ClNO₂ |

| Molar Mass | 303.79 g/mol |

| CAS Number | 63783-53-9 |

| SMILES String | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3--INVALID-LINK--Cl |

| InChI Key | URUOTSLJEBANHA-ZFDIKFDDSA-N |

Synthesis

α-Chloromorphide is synthesized from morphine. One reported method involves the reaction of morphine hydrate (B1144303) with dimethylchloroformiminium chloride, also known as the Vilsmeier reagent.[2] A more general method for the synthesis of α-halogenated morphides involves the treatment of morphine with thionyl chloride.[2]

General Synthetic Reaction:

Morphine + Thionyl Chloride (SOCl₂) → α-Chloromorphide

Spectroscopic Data

Detailed raw spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for α-chloromorphide are not widely published. However, the stereochemistry of the halogen on the C-ring of α- and β-halomorphides has been determined using NMR spectroscopy.[3] For a molecule of this class, the following spectral characteristics would be anticipated:

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons, the methine protons, the N-methyl group, and the protons of the cyclohexane (B81311) and piperidine (B6355638) rings. The coupling constants would confirm the stereochemistry. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including those in the aromatic ring, the double bond, and the morphinan (B1239233) skeleton. |

| IR Spectroscopy | Absorption bands characteristic of the phenolic hydroxyl group (O-H stretch), aromatic C-H stretching, C=C stretching of the aromatic ring and the double bond, and C-N and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the morphinan structure. |

Pharmacology and Mechanism of Action

As a morphine analog, α-chloromorphide is an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of α-chloromorphide to the MOR initiates a downstream signaling cascade that leads to its analgesic effects.

Opioid Receptor Signaling Pathway

The binding of an opioid agonist like α-chloromorphide to the μ-opioid receptor triggers the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly rectifying potassium channels (GIRK). The inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal, while the activation of GIRK channels hyperpolarizes the postsynaptic neuron, reducing its excitability. Both of these actions contribute to the analgesic effect by dampening the transmission of pain signals.

Receptor Binding Affinity

The binding affinity of α-chloromorphide for the μ-opioid receptor can be quantified using a competitive radioligand binding assay. This assay determines the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand (IC₅₀), which can then be converted to a binding affinity constant (Ki).

Experimental Protocols

Representative Protocol for μ-Opioid Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human μ-opioid receptor.[5]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

-

Test Compound: α-Chloromorphide.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of α-chloromorphide (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of α-chloromorphide.

-

Determine IC₅₀: The IC₅₀ is the concentration of α-chloromorphide that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-and beta-halomorphides: stereochemistry, analgesic potency, toxicity, and interaction with narcotic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Chloromorphide: A Technical Guide to its Discovery, Synthesis, and Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromorphide, a semi-synthetic opioid derived from morphine, emerged from early 20th-century pharmaceutical research as a potent analgesic. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological development of this compound. It details the historical context of its creation, provides established experimental protocols for its synthesis, and presents available data on its analgesic potency and receptor binding profile. Furthermore, this guide illustrates the molecular mechanisms of action through signaling pathway diagrams and outlines the typical experimental workflows involved in its study. This whitepaper is intended to serve as a core reference for researchers and professionals engaged in opioid research and drug development.

Discovery and History

This compound (specifically α-chloromorphide) was first developed in Germany in 1933.[1] It is a derivative of morphine in which the hydroxyl group at the 6-position is substituted with a chlorine atom.[1] Early research quickly established that this structural modification resulted in a significant increase in analgesic potency, with estimates suggesting it is approximately ten times more potent than morphine.[1]

The development of this compound occurred during a period of intense investigation into the modification of natural alkaloids to produce novel therapeutic agents with improved properties.[2] During the 1930s, a series of halogenated morphides and codides, including α- and β-isomers, were synthesized and characterized.[1] this compound and its analogue, α-chlorocodide (derived from codeine), became important intermediates in the synthesis of other semi-synthetic opioids, most notably desomorphine.[1][3][4]

Synthesis of this compound

Experimental Protocol: Synthesis of α-Chloromorphide from Morphine

Materials:

-

Morphine hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (B151607) (CHCl₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Ammonia (B1221849) (aqueous solution)

-

Ice bath

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

A suspension of morphine hydrochloride is prepared in anhydrous chloroform.

-

The mixture is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled suspension with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in water and cooled in an ice bath.

-

The solution is made alkaline by the addition of an aqueous ammonia solution to precipitate the free base of α-chloromorphide.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.

Pharmacological Profile

This compound exerts its effects through interaction with the endogenous opioid receptor system. Like morphine, it is known to produce analgesia, sedation, and respiratory depression.[1]

Quantitative Data

While historical sources state that this compound is approximately ten times more potent than morphine, specific modern pharmacological data such as receptor binding affinities (Ki) and in vivo analgesic potency (ED50) are not extensively reported in readily available literature. The following table provides a comparative overview based on available information and data for the parent compound, morphine.

| Compound | Analgesic Potency (Relative to Morphine) | Opioid Receptor Binding Affinity (Ki) |

| Morphine | 1 | μ (mu): ~1-10 nMδ (delta): ~200-1000 nMκ (kappa): ~200-1000 nM |

| α-Chloromorphide | ~10 | Data not readily available in searched literature. |

Note: The Ki values for morphine can vary depending on the specific assay conditions.

Mechanism of Action and Signaling Pathways

This compound, as an opioid agonist, primarily acts on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6][7][8] The binding of this compound to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Opioid Receptor Signaling Pathway

The activation of the μ-opioid receptor by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[5][6][7][8] These subunits then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[5][8] This reduces neuronal excitability. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[5][8]

The net effect of these signaling events is a reduction in the transmission of nociceptive signals.

Experimental Workflows

The development and characterization of this compound and similar opioid compounds typically follow a structured experimental workflow, from initial synthesis to in-depth pharmacological evaluation.

Synthesis and Characterization Workflow

This workflow outlines the key steps involved in the chemical synthesis and subsequent verification of the molecular structure and purity of this compound.

Pharmacological Evaluation Workflow

Following successful synthesis and characterization, a series of in vitro and in vivo assays are conducted to determine the pharmacological properties of the compound.

Conclusion

This compound represents an early and significant development in the field of semi-synthetic opioids. Its discovery highlighted the potential for dramatic increases in analgesic potency through relatively simple structural modifications of the morphine scaffold. While it has been largely superseded by other opioids in clinical practice, it remains a compound of historical and chemical importance, particularly as a key intermediate in the synthesis of other potent analgesics. Further research to fully characterize its receptor binding kinetics and in vivo pharmacology using modern techniques could provide valuable insights into the structure-activity relationships of the morphinan (B1239233) class of compounds.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Chloromorphide at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromorphide (α-chloromorphide) is a potent semi-synthetic opioid analgesic derived from morphine.[1] Developed in the 1930s, it is characterized by the substitution of the 6-hydroxy group of morphine with a chlorine atom.[1] This structural modification results in a significant increase in analgesic potency, estimated to be approximately 10 to 15 times greater than that of morphine.[2] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound at opioid receptors, drawing upon the established pharmacology of potent mu-opioid agonists. Due to a lack of specific experimental data for this compound in the public domain, this document outlines the detailed experimental protocols required to fully characterize its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and other potent morphinan (B1239233) derivatives.

Introduction

Quantitative Data on Opioid Receptor Interactions

Precise quantitative data for this compound's interaction with opioid receptors is essential for a complete understanding of its pharmacological profile. The following tables outline the key parameters that need to be experimentally determined. For comparative purposes, representative data for morphine, the parent compound, are included.

Table 1: Opioid Receptor Binding Affinity (Ki)

This table summarizes the equilibrium dissociation constant (Ki) for this compound and morphine at the mu (μ), delta (δ), and kappa (κ) opioid receptors. The Ki value is a measure of the drug's binding affinity for the receptor; a lower Ki value indicates a higher binding affinity.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | Data not available | Data not available | Data not available |

| Morphine | ~1.2[4] | >1000 | ~230 |

Note: The Ki values for morphine can vary between studies depending on the experimental conditions.[5][6]

Table 2: Opioid Receptor Functional Activity (EC50 and Emax)

This table presents the half-maximal effective concentration (EC50) and the maximum effect (Emax) for this compound and morphine. EC50 represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. Emax reflects the efficacy of the agonist in activating the receptor.

| Compound | Receptor | Assay | EC50 (nM) | Emax (% of standard agonist) |

| This compound | μ | GTPγS Binding | Data not available | Data not available |

| δ | GTPγS Binding | Data not available | Data not available | |

| κ | GTPγS Binding | Data not available | Data not available | |

| Morphine | μ | GTPγS Binding | 50-100[7] | ~100 |

| δ | GTPγS Binding | >1000 | Partial Agonist | |

| κ | GTPγS Binding | ~500 | Partial Agonist |

Note: Emax is typically expressed as a percentage of the response produced by a standard full agonist for that receptor (e.g., DAMGO for MOR).

Experimental Protocols

To determine the quantitative data for this compound, the following established experimental protocols for opioid receptor binding and functional assays should be employed.

Radioligand Binding Assay for Opioid Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the mu, delta, and kappa opioid receptors.

Workflow for determining opioid receptor binding affinity.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.

Workflow for the [³⁵S]GTPγS functional assay.

Signaling Pathways

Upon binding to opioid receptors, particularly the MOR, this compound is expected to initiate a cascade of intracellular signaling events characteristic of potent opioid agonists. These pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

G Protein-Dependent Signaling

The canonical signaling pathway for MOR activation involves the coupling to inhibitory G proteins (Gi/o).

G protein-dependent signaling cascade of MOR activation.

β-Arrestin-Mediated Signaling and Receptor Regulation

In addition to G protein signaling, agonist binding to MORs can lead to the recruitment of β-arrestins. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

β-Arrestin-mediated regulation of MOR signaling.

Conclusion

This compound is a potent opioid agonist with a mechanism of action presumed to be primarily mediated through the mu-opioid receptor. While its increased potency compared to morphine is well-documented, a detailed characterization of its binding affinity, functional efficacy at all opioid receptor subtypes, and its specific influence on downstream signaling pathways is currently lacking in the scientific literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for future research aimed at fully elucidating the molecular pharmacology of this compound. Such studies are crucial for a complete understanding of its therapeutic potential and adverse effect profile, and for the rational design of novel analgesics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Configuration of α- and β-Halomorphides

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data and detailed experimental protocols from the primary literature, notably the foundational study by Yeh et al. (1976), are not available in publicly accessible databases. This guide, therefore, provides a comprehensive overview based on established principles and includes representative data and generalized experimental methodologies for morphine derivatives to serve as an illustrative framework.

Introduction

Halomorphides, specifically the 6-halo-substituted derivatives of morphine, represent a class of semi-synthetic opioids that have been instrumental in structure-activity relationship (SAR) studies. These compounds, which include the α- and β-isomers of chloromorphide, bromomorphide, and iodomorphide, are morphine analogues where the 6-hydroxyl group is replaced by a halogen atom. The stereochemistry at the C-6 position significantly influences their pharmacological profile, including analgesic potency, toxicity, and interaction with opioid receptors.[1] This technical guide provides an in-depth analysis of the stereochemistry, configuration, synthesis, and biological activity of these important compounds.

Stereochemistry and Configuration

The core of this guide focuses on the stereoisomers that arise from the substitution at the C-6 position on the C-ring of the morphine scaffold. The terms α (alpha) and β (beta) refer to the orientation of the halogen substituent relative to the plane of the C-ring.

-

β-halomorphides : In these isomers, the halogen atom is in an equatorial position.

-

α-halomorphides : In these isomers, the halogen atom is in an axial position.

The configuration of the halogen on the C-ring of several α- and β-halomorphides was conclusively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The differentiation between the axial and equatorial protons at C-6 and adjacent positions allows for the unambiguous assignment of the stereochemistry.

Spectroscopic Analysis for Configurational Assignment

NMR spectroscopy is the primary analytical technique for determining the configuration of halomorphide stereoisomers.[1] The key parameters are the chemical shifts (δ) and the spin-spin coupling constants (J-values) of the protons on the C-ring, particularly H-5, H-6, and H-7.

Logical Workflow for Stereochemical Determination

Quantitative Data Summary

The following tables summarize representative quantitative data for halomorphides and related opioid compounds. Note that the specific values for the title compounds from the primary literature could not be retrieved and are represented here by typical values for morphine derivatives.

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Inferred Halogen Position |

| α-Halomorphide | H-6 | ~4.0 - 4.5 | J₅,₆ ≈ 8-10 (axial-axial) | Axial |

| β-Halomorphide | H-6 | ~4.5 - 5.0 | J₅,₆ ≈ 2-4 (equatorial-axial) | Equatorial |

Table 2: Biological Activity of Representative Opioid Compounds

| Compound | Analgesic Potency (ED₅₀, mg/kg) | Acute Toxicity (LD₅₀, mg/kg) | Opioid Receptor Affinity (Ki, nM) |

| Morphine | 2.0 - 5.0 | 200 - 300 | 1.2 |

| α-Chloromorphide | ~0.2 (est. 10x Morphine) | Data not available | Data not available |

| β-Chloromorphide | Data not available | Data not available | Data not available |

| Hydromorphone | 0.2 - 0.5 | ~35 | 0.6 |

| Codeine | 20 - 30 | ~400 | >100 |

ED₅₀ (Median Effective Dose), LD₅₀ (Median Lethal Dose), and Ki (Inhibition Constant) values are highly dependent on the animal model and experimental conditions. The values presented are for comparative purposes.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments relevant to the study of halomorphides.

Synthesis of 6-Halomorphides (General Protocol)

The synthesis of 6-halomorphides typically starts from morphine, which is first protected at the phenolic 3-hydroxyl group, followed by halogenation of the 6-hydroxyl group.

Materials:

-

Morphine hydrochloride

-

Acetic anhydride (B1165640) or other protecting group reagent

-

Thionyl chloride (for chlorination) or other halogenating agent (e.g., PBr₃, PI₃)

-

Anhydrous solvents (e.g., chloroform, DMF)

-

Bases (e.g., pyridine, triethylamine)

-

Reagents for deprotection (e.g., aqueous ammonia)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of 3-OH Group: Morphine is treated with a protecting group reagent, such as acetic anhydride, to form 3-acetylmorphine. This prevents side reactions at the phenolic hydroxyl group.

-

Halogenation: The 3-O-acetylmorphine is dissolved in an anhydrous solvent like chloroform. A halogenating agent, such as thionyl chloride, is added slowly, often in the presence of a base like pyridine, to replace the 6-OH group with a halogen. The reaction conditions (temperature, time) are critical for controlling the stereoselectivity of the product. Reaction with thionyl chloride often yields the α-chloro derivative.

-

Deprotection: The resulting 3-acetyl-6-halomorphide is then deprotected by hydrolysis, for example, with aqueous ammonia, to yield the final 6-halomorphide.

-

Purification: The α and β isomers are separated and purified using techniques such as column chromatography on silica gel.

Determination of Analgesic Potency (Hot-Plate Test)

The hot-plate test is a standard method for assessing the analgesic efficacy of centrally acting opioids.

Materials:

-

Hot-plate apparatus with adjustable temperature control

-

Test animals (e.g., mice or rats)

-

Test compounds (halomorphides) and vehicle control (e.g., saline)

-

Syringes for subcutaneous or intraperitoneal injection

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate (typically set to 55 ± 0.5 °C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Drug Administration: Animals are divided into groups and administered different doses of the test compound or vehicle control via a specific route (e.g., subcutaneous).

-

Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), the animals are placed back on the hot plate, and the response latency is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE). The ED₅₀, the dose that produces an effect in 50% of the population or 50% of the maximum effect, is calculated from the dose-response curve.

In Vitro Narcotic Receptor Binding Assay

This assay measures the affinity of the halomorphides for opioid receptors by their ability to displace a radiolabeled ligand.

Materials:

-

Rat brain homogenate (as a source of opioid receptors)

-

Radiolabeled opioid ligand (e.g., [³H]naloxone)

-

Test compounds (halomorphides) at various concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Rat brains are homogenized in a buffer and centrifuged to prepare a crude membrane fraction containing the opioid receptors.

-

Assay Setup: In test tubes, the brain homogenate is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated (e.g., at 25°C for 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are washed with cold buffer to remove non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Biological Activity and Signaling Pathways

Halomorphides, as morphine derivatives, exert their primary pharmacological effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The interaction of these ligands with the receptor initiates a cascade of intracellular signaling events.

Opioid Receptor Signaling Pathway

The binding of a halomorphide agonist to the μ-opioid receptor leads to:

-

G-protein Activation: The receptor activates inhibitory G-proteins (Gαi/o).

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit complex directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, causing hyperpolarization of the neuron.

Together, these actions decrease neuronal excitability and inhibit the transmission of pain signals, resulting in analgesia. The stereochemistry of the halomorphide ligand is critical for the precise fit into the receptor's binding pocket, which in turn determines the efficacy of G-protein activation and the subsequent analgesic response.

Conclusion

References

A Technical Guide to the Solubility of Chloromorphide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide, a derivative of morphine, is a compound of significant interest in opioid research and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth overview of the solubility characteristics of this compound, including theoretical considerations, available data for structurally related compounds, and a detailed experimental protocol for solubility determination.

Due to a lack of publicly available quantitative solubility data for this compound, this guide utilizes data for morphine as a proxy to infer potential solubility trends. It is imperative for researchers to experimentally determine the precise solubility of this compound for their specific applications.

Theoretical Considerations for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. This compound's structure, which is closely related to morphine with the substitution of a hydroxyl group with a chlorine atom, suggests the following solubility characteristics:

-

Polarity: this compound possesses both polar (hydroxyl, ether, tertiary amine) and non-polar (aromatic ring, alicyclic structure) functionalities. This amphiphilic nature suggests it will have some degree of solubility in a range of solvents.

-

Hydrogen Bonding: The presence of a hydroxyl group allows this compound to act as a hydrogen bond donor and acceptor. The ether and amine groups can also act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be better solvents for this compound than non-polar, aprotic solvents.

-

"Like Dissolves Like": This principle suggests that this compound will be more soluble in solvents with similar polarity. Protic polar solvents like methanol (B129727) and ethanol (B145695) are expected to be effective, while non-polar solvents like diethyl ether may show limited solvating power.

Solubility Data for Morphine (as a Proxy for this compound)

The following table summarizes the available solubility data for morphine free base in common organic solvents. This information can serve as a preliminary guide for solvent selection in studies involving this compound, with the caveat that the chlorine atom in this compound will influence its solubility profile.

| Solvent | Formula | Type | Reported Solubility of Morphine |

| Methanol | CH₃OH | Polar Protic | Slightly soluble; 10 mL boiling methanol dissolves morphine monohydrate[1] |

| Ethanol | C₂H₅OH | Polar Protic | Slightly soluble; Soluble in boiling alcohol[1] |

| Isopropyl Alcohol | C₃H₈O | Polar Protic | Slightly soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Data not readily available |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar Aprotic | Insoluble[2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 525 mL needed to dissolve morphine monohydrate[1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[3]

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to withdraw the sample from the upper portion of the solution.

-

To remove any suspended solid particles, either centrifuge the sample or filter it through a syringe filter.

-

Accurately dilute the clear supernatant with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

References

A Comparative Analysis of the Potency of Chloromorphide and Morphine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the potency of chloromorphide and morphine, two opioid agonists. While both compounds elicit their analgesic and other physiological effects through interaction with the µ-opioid receptor (MOR), evidence suggests significant differences in their potencies. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for researchers in pharmacology and drug development.

Introduction

Morphine, a naturally occurring alkaloid derived from the opium poppy, has long been the gold standard for the management of severe pain.[1] Its therapeutic efficacy is primarily mediated by its agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] this compound, specifically α-chloromorphide, is a semi-synthetic derivative of morphine in which the hydroxyl group at the 6-position is substituted with a chlorine atom.[1] This structural modification has been reported to significantly enhance its analgesic potency compared to its parent compound.[2] This guide aims to provide a detailed technical overview of this potency difference, drawing from available scientific literature.

Quantitative Comparison of Potency

The potency of an opioid agonist can be assessed through various in vitro and in vivo assays. Key metrics include the binding affinity (Ki) to the target receptor and the effective dose required to produce a specific biological response (e.g., analgesia), often expressed as the ED50 value.

In Vitro Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | µ-Opioid Receptor Ki (nM) | Reference(s) |

| Morphine | 1.168 - 1.2 | [3][4] |

| 1.23 | [5] | |

| ~1.52 | [6] | |

| α-Chloromorphide | Not Reported in Reviewed Literature | - |

Note: The Ki values for morphine can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue source, and assay methodology.[3] A specific Ki value for α-chloromorphide at the µ-opioid receptor was not available in the reviewed scientific literature.

In Vivo Analgesic Potency

The analgesic potency of opioids is commonly evaluated in animal models using tests such as the hot plate test and the tail-flick test. These assays measure the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.

| Compound | Relative Analgesic Potency (Morphine = 1) | Reference(s) |

| Morphine | 1 | - |

| α-Chloromorphide | ~10 - 15 | [2] |

As indicated in the table, α-chloromorphide has been reported to be approximately 10 to 15 times more potent as an analgesic than morphine in in vivo studies.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the potency of opioid agonists.

Radioligand Displacement Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the µ-opioid receptor.

Objective: To determine the Ki of a test compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated, high-affinity µ-opioid receptor agonist, such as [³H]DAMGO.

-

Test Compounds: Morphine and α-chloromorphide.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]DAMGO, and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]DAMGO, naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Displacement Binding Assay.

In Vivo Analgesic Assays

This test assesses the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws.[7]

Procedure:

-

Place the animal (typically a mouse or rat) on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]

-

Start a timer and observe the animal for nociceptive responses, such as licking or flicking a paw, or jumping.[7]

-

Record the latency to the first nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

The test is performed before and at various time points after the administration of the test compound. An increase in the response latency is indicative of an analgesic effect.

Workflow for Hot Plate Test.

This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[8]

Procedure:

-

A focused beam of light is directed onto a specific portion of the animal's tail.[8]

-

A timer is started simultaneously with the application of the heat stimulus.

-

The timer is stopped when the animal flicks its tail away from the heat source.[8]

-

The recorded time is the tail-flick latency.

-

A cut-off time is employed to prevent tissue injury.

-

Measurements are taken before and after drug administration to assess analgesic effects.

Workflow for Tail-Flick Test.

Signaling Pathways

Both morphine and this compound are believed to exert their effects through the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is considered the canonical pathway for opioid-induced analgesia.[9]

-

Agonist Binding: Morphine or this compound binds to the µ-opioid receptor.

-

G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[10]

-

Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[10]

-

Downstream Effects:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Gβγ: Modulates ion channels, including inhibiting voltage-gated Ca2+ channels (reducing neurotransmitter release) and activating G-protein-coupled inwardly rectifying K+ channels (GIRKs), which leads to neuronal hyperpolarization and reduced excitability.[10]

-

References

- 1. Alpha-and beta-halomorphides: stereochemistry, analgesic potency, toxicity, and interaction with narcotic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. Tail flick test - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Evolving Landscape of Pain Management: A Pharmacological Profile of Halogenated Morphine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of potent analgesics with improved safety profiles has led researchers down numerous chemical avenues. One such promising direction is the halogenation of the morphine scaffold. This in-depth technical guide explores the pharmacological nuances of halogenated morphine derivatives, offering a comprehensive overview of their receptor interactions, functional activity, and in vivo analgesic effects. By presenting a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to be an invaluable resource for professionals engaged in the discovery and development of next-generation pain therapeutics.

Core Tenets of Halogenation: Impact on Opioid Receptor Affinity and Efficacy

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the morphine structure, can profoundly influence its pharmacological properties. These modifications can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its ability to bind to and activate opioid receptors. The following sections and data tables summarize the current understanding of how halogenation at various positions on the morphine molecule impacts its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Opioid Receptor Binding Affinity

The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. The table below compiles available Kᵢ values for a selection of halogenated morphine derivatives, providing a comparative view of their binding profiles at the three main opioid receptor subtypes.

| Compound | Halogen | Position | Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |

| Morphine | - | - | µ | 1.2 - 4.37 | Rat/Guinea Pig Brain | [³H]DAMGO | [1][2] |

| δ | >1000 | Guinea Pig Brain | [³H]DPDPE | [1] | |||

| κ | >1000 | Guinea Pig Brain | [³H]U69593 | [1] | |||

| 1-Chloromorphine | Cl | 1 | µ | Data not available | |||

| 1-Bromomorphine | Br | 1 | µ | Data not available |

In Vitro Functional Activity

Beyond binding affinity, the ability of a compound to activate the receptor and initiate a downstream signaling cascade is paramount. This functional activity is often assessed using GTPγS binding assays, which measure G-protein activation upon agonist binding. The potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters derived from these assays.

| Compound | Halogen | Position | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Assay System | Reference |

| Morphine | - | - | µ | 346.63 | 42.51 | Mouse Vas Deferens | [2] |

| 1-Chloromorphine | Cl | 1 | µ | Data not available | |||

| 1-Bromomorphine | Br | 1 | µ | Data not available |

Note: The lack of comprehensive in vitro functional data for halogenated morphine derivatives underscores the need for further investigation into their signaling properties.

In Vivo Analgesic Potency: Translating Receptor Activity to Pain Relief

The ultimate measure of an analgesic's utility is its ability to alleviate pain in living organisms. Preclinical assessment of analgesic potency is commonly performed using the hot-plate and tail-flick tests, which measure the latency of a nociceptive response to a thermal stimulus. The effective dose to produce a 50% maximal response (ED₅₀) is a standard metric for comparing in vivo potency.

| Compound | Halogen | Position | Analgesic Test | ED₅₀ (mg/kg) | Route of Administration | Animal Model | Reference |

| Morphine | - | - | Hot Plate | 2.6 - 4.5 | s.c. | Rat | [3] |

| Tail-Flick | 2.6 - 2.9 | s.c. | Rat | [3] | |||

| 1-Chloromorphine | Cl | 1 | Hot Plate | Comparable to Morphine | Not specified | Not specified | [4] |

| 1-Bromomorphine | Br | 1 | Hot Plate | ~3x less potent than Morphine | Not specified | Not specified | [4] |

Experimental Protocols: A Methodological Framework

Reproducibility is the cornerstone of scientific advancement. To this end, this section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers looking to characterize novel opioid ligands.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for opioid receptors.

Materials:

-

Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

-

Test Compound: The halogenated morphine derivative of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand and membrane suspension.

-

Non-specific Binding: Radioligand, non-specific antagonist, and membrane suspension.

-

Competitive Binding: Radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the G-protein activation following receptor stimulation by an agonist.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS: A non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Test Compound: The halogenated morphine derivative.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare membrane suspension and solutions of test compounds, GDP, and [³⁵S]GTPγS in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, and varying concentrations of the test compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values.[5]

Hot-Plate Test for Analgesic Potency

This behavioral assay assesses the analgesic effect of a compound by measuring the latency of a nociceptive response to a thermal stimulus.

Apparatus:

-

A heated metal plate with a controllable and uniform surface temperature.

-

A transparent cylinder to confine the animal to the plate surface.

Procedure:

-

Acclimation: Acclimate the animals (typically mice or rats) to the testing room and apparatus.

-

Baseline Latency: Place each animal on the hot plate (set to a specific temperature, e.g., 55°C) and record the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.[6]

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Latency: At predetermined time points after drug administration, re-test the animals on the hot plate and record their response latencies.

-

Data Analysis: Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE), and determine the ED₅₀ of the compound.

Tail-Flick Test for Analgesic Potency

Similar to the hot-plate test, the tail-flick test measures the latency to a reflexive withdrawal of the tail from a focused heat source.

Apparatus:

-

A device that delivers a focused beam of radiant heat to a specific portion of the animal's tail.

-

A sensor that automatically detects the tail flick and stops a timer.

Procedure:

-

Acclimation: Gently restrain the animal (mouse or rat) in a suitable holder.

-

Baseline Latency: Position the animal's tail in the path of the heat source and measure the time it takes for the tail to flick away from the stimulus.

-

Drug Administration: Administer the test compound or vehicle.

-

Post-treatment Latency: Measure the tail-flick latency at various times after drug administration.

-

Data Analysis: Analyze the data to determine the analgesic effect and the ED₅₀ of the compound.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the opioid receptor signaling pathway and a generalized workflow for pharmacological characterization.

The Path Forward: Unanswered Questions and Future Directions

This guide consolidates the current knowledge on the pharmacological profile of halogenated morphine derivatives. However, the conspicuous gaps in the quantitative data tables highlight a pressing need for further systematic investigation. The promising, albeit limited, data on chloro- and bromo-substituted morphines, coupled with the theoretical potential of fluorinated analogs, strongly advocates for a concerted effort to synthesize and comprehensively characterize a broader range of these compounds. Such studies are essential to delineate clear structure-activity relationships and to identify lead candidates with superior therapeutic indices. The future of opioid-based analgesia may well lie in the nuanced chemical space of these halogenated derivatives, offering hope for more effective and safer pain management strategies.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Available Technologies - NCI [techtransfer.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Regulatory Landscape and Pharmacological Profile of Chloromorphide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromorphide (α-chloromorphide) is a semi-synthetic opioid derivative of morphine, characterized by the substitution of the 6-hydroxy group with a chlorine atom. Developed in 1933, it exhibits significantly higher analgesic potency than morphine. While not explicitly listed in the controlled substance schedules of many jurisdictions, its status as a morphine derivative and analogue places it under stringent regulatory control internationally and in major countries like the United States, Canada, and Australia. This technical guide provides a comprehensive overview of the regulatory status, scheduling, and pharmacological properties of this compound, including quantitative data on its potency, detailed experimental methodologies for its assessment, and an examination of its underlying signaling pathways.

Introduction

This compound is a morphinan (B1239233) derivative that serves as both a potent opioid agonist and a key intermediate in the synthesis of other semi-synthetic opioids.[1] Its chemical structure, closely related to morphine, dictates its pharmacological activity and, consequently, its regulatory control. Understanding the legal framework surrounding this compound, alongside its detailed pharmacological profile, is crucial for researchers and pharmaceutical professionals working with this and related compounds.

Regulatory Status and Scheduling

This compound is not explicitly named in the primary drug control legislation of the United States, Canada, Australia, or the European Union. However, its legal status is determined by its classification as a derivative and analogue of morphine, a substance under strict international and national control.

International Control

The United Nations Single Convention on Narcotic Drugs of 1961 places morphine and its derivatives in Schedule I, the most restrictive category.[2][3][4] As a derivative of morphine, this compound falls under the purview of this convention, obligating signatory nations to implement strict control measures to limit its use to medical and scientific purposes.[2]

United States

In the United States, the Controlled Substances Act (CSA) governs the regulation of drugs and other substances. Morphine is listed as a Schedule II substance.[5][6] The CSA includes an "analogue" provision (21 U.S.C. § 813) which treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II substance as if it were in that schedule.[7] Given that this compound is a direct chemical derivative of morphine and possesses similar and more potent opioid effects, it is presumptively considered a Schedule II controlled substance in the United States.[7][8]

Canada

Under Canada's Controlled Drugs and Substances Act (CDSA) , morphine and its derivatives are classified as Schedule I substances.[9][10][11] The CDSA also includes provisions for the control of analogues.[12] Therefore, this compound is considered a Schedule I controlled substance in Canada.

Australia

In Australia, morphine is a Schedule 8 Controlled Drug under the Poisons Standard. This classification imposes strict requirements on its manufacture, supply, and use. As a derivative of morphine, this compound would be subject to the same level of control. Furthermore, Australia has robust regulations for precursor chemicals used in the manufacture of illicit drugs, which could also apply to this compound given its role as a synthetic intermediate.[13][14][15][16][17]

European Union

The European Union has a framework for monitoring and controlling new psychoactive substances (NPS).[18][19][20][21][22] While this compound is not currently a widely reported NPS, its potent opioid activity would likely trigger a rapid risk assessment and control measures if it were to appear on the illicit market.

Table 1: Summary of the Regulatory Status of this compound

| Jurisdiction/Treaty | Legal Status/Schedule | Basis for Control |

| International | Schedule I (by extension) | Single Convention on Narcotic Drugs (derivative of morphine)[2][3][4] |

| United States | Schedule II (presumptive) | Controlled Substances Act (analogue of morphine)[7][8] |

| Canada | Schedule I (by extension) | Controlled Drugs and Substances Act (derivative of morphine)[9][10][11] |

| Australia | Schedule 8 (by extension) | Poisons Standard (derivative of morphine) |

| European Union | Not explicitly scheduled | Subject to NPS monitoring and control measures[18][19][20][21][22] |

Pharmacological Profile

This compound is a potent mu-opioid receptor agonist, exhibiting pharmacological effects typical of this class of drugs, including analgesia, sedation, and respiratory depression.[8]

Quantitative Pharmacological Data

The primary quantitative data on the potency of this compound comes from a 1976 study by Yeh et al.[13] This study compared the analgesic potency of alpha- and beta-chloromorphide (B1235823) to morphine.

Table 2: Analgesic Potency of this compound Isomers in Mice (Subcutaneous Administration)

| Compound | ED₅₀ (mg/kg) | Relative Potency (Morphine = 1) |

| Morphine | 1.2 | 1.0 |

| α-Chloromorphide | 0.12 | 10.0 |

| β-Chloromorphide | 0.35 | 3.4 |

Data extracted from Yeh et al., 1976.[13]

Table 3: Opioid Receptor Binding Affinity

No specific binding affinity data (e.g., Ki values) for this compound at mu, delta, or kappa opioid receptors were identified in the reviewed literature. However, its potent in vivo activity suggests a high affinity for the mu-opioid receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology and abuse potential of opioids like this compound.

In Vivo Analgesia Assays

The tail-flick test is a common method to assess the analgesic effects of centrally acting compounds.[23]

-

Apparatus: A tail-flick apparatus consisting of a radiant heat source focused on the animal's tail and a sensor to detect the tail-flick response.

-

Procedure:

-

A baseline latency to tail-flick is determined for each animal before drug administration.

-

The test compound (e.g., this compound) or vehicle is administered (e.g., subcutaneously).

-

At specified time intervals post-administration, the radiant heat source is applied to the tail, and the time taken for the animal to flick its tail is recorded.

-

A cut-off time is established to prevent tissue damage.

-

-

Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) or as a change in latency from baseline. ED₅₀ values are calculated from dose-response curves.

The hot-plate test also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[18][23]

-

Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A baseline latency is established before drug administration.

-

The test compound or vehicle is administered.

-

Latency to the nociceptive response is measured at various time points post-administration.

-

A cut-off time is used to prevent injury.

-

-

Data Analysis: Data are analyzed similarly to the tail-flick test, with the calculation of %MPE and ED₅₀ values.

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[1]

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor).

-

A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

-

The unlabeled test compound (this compound).

-

Assay buffer and filtration apparatus.

-

-

Procedure (Competitive Binding):

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Abuse Potential Assessment

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.[14]

-

Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Pre-conditioning phase: The animal's baseline preference for each chamber is determined.

-

Conditioning phase: The animal is repeatedly confined to one chamber after receiving the test drug and to the other chamber after receiving a vehicle.

-

Post-conditioning (test) phase: The animal is allowed to move freely between the chambers, and the time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect and abuse potential.

This is considered the gold standard for assessing the reinforcing effects of a drug.[20]

-

Apparatus: An operant conditioning chamber equipped with levers and an intravenous infusion system.

-

Procedure:

-

Animals are surgically implanted with an intravenous catheter.

-

Animals are trained to press a lever to receive an infusion of the test drug.

-

The rate and pattern of lever pressing are recorded.

-

-

Data Analysis: Sustained lever pressing for drug infusions indicates that the drug has reinforcing properties and is likely to be abused.

Signaling Pathways

As a mu-opioid receptor agonist, this compound is expected to activate the same intracellular signaling pathways as morphine and other opioids.[1]

Upon binding of this compound to the mu-opioid receptor, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit inhibits presynaptic N-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the activation of the MAPK cascade, which is involved in the long-term regulation of gene expression and neuronal plasticity.

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 3. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. pdf.journalagent.com [pdf.journalagent.com]

- 13. Alpha-and beta-halomorphides: stereochemistry, analgesic potency, toxicity, and interaction with narcotic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 15. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hot-plate test [bio-protocol.org]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 22. Tail flick test - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

The Crucial Role of Chloromorphide in Architecting the Morphine Skeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chloromorphide, a halogenated derivative of morphine, stands as a pivotal intermediate in the semi-synthesis of a diverse array of opioid analgesics and antagonists. Its strategic importance lies in the activation of the C6 position of the morphine scaffold, facilitating nucleophilic substitution and enabling the introduction of various functional groups. This technical guide provides an in-depth exploration of this compound's synthesis, characterization, and its versatile applications in modifying the morphine carbon skeleton, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of α-Chloromorphide

The primary route to α-chloromorphide involves the direct chlorination of morphine. The most effective and widely cited method utilizes a Vilsmeier reagent, specifically dimethylchloroformiminium chloride, which is generated in situ from dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[1] This approach offers a high degree of stereoselectivity, yielding the α-isomer.

Reaction Mechanism

The synthesis proceeds through the formation of the Vilsmeier reagent, a powerful electrophile. The hydroxyl group at the C6 position of morphine attacks the Vilsmeier reagent, forming an intermediate that subsequently undergoes nucleophilic attack by a chloride ion, leading to the displacement of the oxygen functionality and the formation of α-chloromorphide with an inversion of configuration.

Experimental Protocol: Synthesis of α-Chloromorphide from Morphine Hydrate (B1144303)

Materials:

-

Morphine hydrate

-

Dimethylformamide (DMF), anhydrous

-

Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)

-

Anhydrous solvent (e.g., chloroform (B151607), dichloromethane)

-

Ice bath

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., chloroform/methanol mixture)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve morphine hydrate in anhydrous DMF under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride or phosphoryl chloride dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

-

Basify the aqueous solution to a pH of approximately 8-9 by the slow addition of ammonium hydroxide solution.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude α-chloromorphide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform to chloroform/methanol).

-

Collect the fractions containing the pure product and evaporate the solvent to yield α-chloromorphide as a solid.